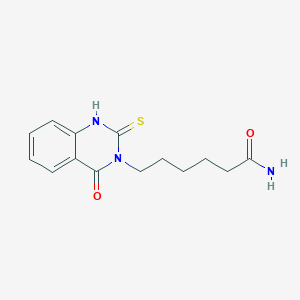
6-(4-Oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)hexanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“6-(4-Oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)hexanamide” is a chemical compound with the CAS Number: 871478-81-8 . It has a molecular weight of 291.37 and its IUPAC name is 6-(4-oxo-2-thioxo-1,4-dihydro-3(2H)-quinazolinyl)hexanamide .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H17N3O2S/c15-12(18)8-2-1-5-9-17-13(19)10-6-3-4-7-11(10)16-14(17)20/h3-4,6-7H,1-2,5,8-9H2,(H2,15,18)(H,16,20) . This code provides a detailed description of the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound has a molecular weight of 291.37 . Other physical and chemical properties such as boiling point or melting point are not available in the search results .Mecanismo De Acción
The mechanism of action of 6-(4-Oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)hexanamide is not fully understood. However, studies have suggested that it works by inhibiting certain enzymes and signaling pathways that are involved in the growth and proliferation of cancer cells. It has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as tyrosine kinase and topoisomerase, which are involved in cancer cell growth and proliferation. It has also been shown to have antioxidant properties, which can protect cells from oxidative damage. In addition, this compound has been shown to have neuroprotective effects, which may be beneficial in the treatment of neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 6-(4-Oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)hexanamide in lab experiments is its potential applications in various areas of scientific research. It has been shown to have anti-cancer properties, neuroprotective effects, and potential diagnostic applications. However, one of the limitations of using this compound in lab experiments is its relatively low solubility in water, which can make it difficult to work with.
Direcciones Futuras
There are many future directions for research on 6-(4-Oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)hexanamide. One area of research could focus on optimizing the synthesis method to achieve even higher yields of the desired compound. Another area of research could focus on exploring the potential diagnostic applications of this compound in various diseases. Additionally, further research could be conducted to fully understand the mechanism of action of this compound and to explore its potential use in the treatment of various diseases.
Métodos De Síntesis
There are various methods for synthesizing 6-(4-Oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)hexanamide. One of the most commonly used methods involves the reaction of 4-chloro-3-formylquinazoline with 2-mercaptoacetic acid, followed by the reaction of the resulting intermediate with 6-bromohexanamide. The reaction is carried out in the presence of a base, such as triethylamine, and a solvent, such as dimethylformamide. This method has been optimized to achieve high yields of the desired compound.
Aplicaciones Científicas De Investigación
6-(4-Oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)hexanamide has shown potential applications in various areas of scientific research. One of its most promising applications is in the field of cancer research. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells. It has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders. Additionally, this compound has been studied for its potential use as a diagnostic tool for various diseases.
Propiedades
IUPAC Name |
6-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2S/c15-12(18)8-2-1-5-9-17-13(19)10-6-3-4-7-11(10)16-14(17)20/h3-4,6-7H,1-2,5,8-9H2,(H2,15,18)(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEMJXSFEGYOBLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=S)N2)CCCCCC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

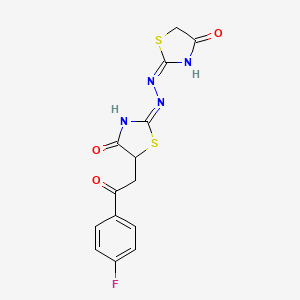
![5-Methoxycarbonyl-3-oxabicyclo[3.3.1]nonane-1-carboxylic acid](/img/structure/B2791493.png)
![N-(3,4-dimethoxyphenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2791495.png)
![N-(2-Hydroxy-4-methylsulfanylbutyl)-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide](/img/structure/B2791496.png)
![N-(3-acetylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2791497.png)
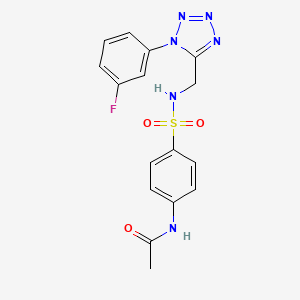

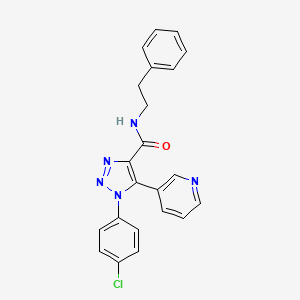


![7-(4-Benzylpiperazin-1-yl)-3-(2-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2791509.png)
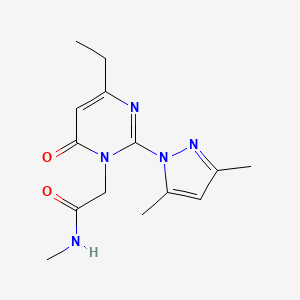
![2-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]acetamide](/img/structure/B2791513.png)
